
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone, also known as 2-CPCP-d4, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the parent compound 2-cyano-1-(3-pyridinyl)-1-ethanone (2-CPE), and is used as a tracer molecule to study the structure, dynamics, and thermodynamics of biological systems. 2-CPCP-d4 has been used in a variety of fields, including biochemistry, pharmacology, and drug discovery.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone involves the reaction of 3-chlorobenzaldehyde with malononitrile followed by a Knoevenagel condensation with 3-pyridinecarboxaldehyde-d4 to form the desired product.
Starting Materials
3-chlorobenzaldehyde, malononitrile, 3-pyridinecarboxaldehyde-d4
Reaction
Step 1: 3-chlorobenzaldehyde is reacted with malononitrile in the presence of a base such as potassium carbonate in ethanol to form 2-(3-chlorophenyl)-2-cyano-3-oxobutanenitrile., Step 2: 3-pyridinecarboxaldehyde-d4 is added to the reaction mixture and the Knoevenagel condensation is carried out in the presence of a base such as piperidine in ethanol to form the desired product, 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone has been used in a variety of scientific research applications. It has been used as a tracer molecule to study the structure, dynamics, and thermodynamics of biological systems. It has also been used to study the binding of drugs to their target proteins, as well as the binding of small molecules to G-protein coupled receptors. In addition, 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone has been used in the study of enzyme kinetics and protein-protein interactions.
Wirkmechanismus
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone acts as a tracer molecule to study the structure, dynamics, and thermodynamics of biological systems. It is used to study the binding of drugs to their target proteins, as well as the binding of small molecules to G-protein coupled receptors. It is also used to study enzyme kinetics and protein-protein interactions.
Biochemische Und Physiologische Effekte
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone has been shown to have no significant biochemical or physiological effects. It is not metabolized by the body and is rapidly excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone has several advantages for use in laboratory experiments. It is non-toxic and non-metabolizable, making it safe to use in experiments. In addition, it is relatively inexpensive and has a long shelf life. However, it is not suitable for use in experiments involving live cells, as it is rapidly excreted in the urine.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone in scientific research. It could be used to study the binding of drugs to their target proteins, as well as the binding of small molecules to G-protein coupled receptors. It could also be used to study enzyme kinetics and protein-protein interactions. In addition, it could be used to study the structure, dynamics, and thermodynamics of biological systems. Finally, it could be used in the development of new drugs and drug delivery systems.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-3-oxo-3-(2,4,5,6-tetradeuteriopyridin-3-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-12-5-1-3-10(7-12)13(8-16)14(18)11-4-2-6-17-9-11/h1-7,9,13H/i2D,4D,6D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCUVXMEZYNGKA-IYPKRFHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C#N)C(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C(C#N)C2=CC(=CC=C2)Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

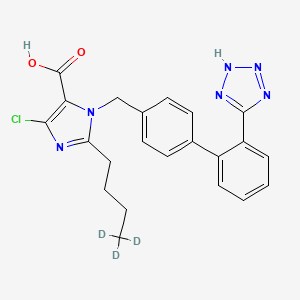


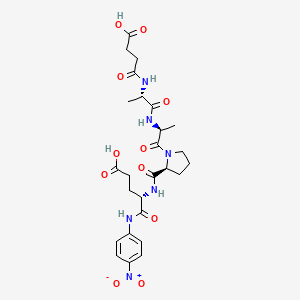
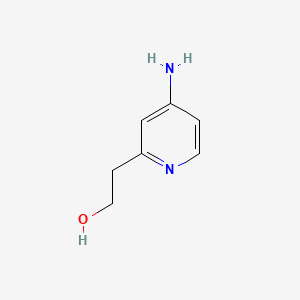
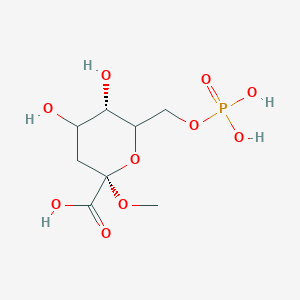
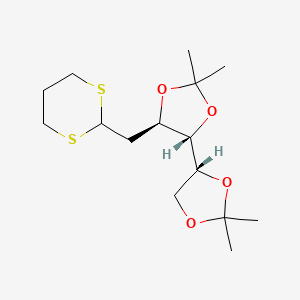

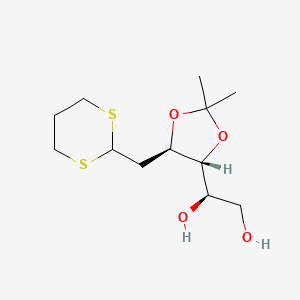
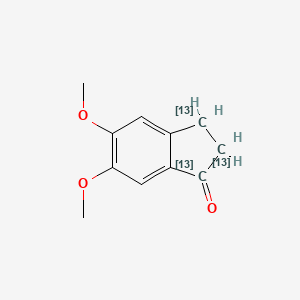
![3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid](/img/structure/B562360.png)
![3,4-Dimethoxy[7-13C]-benzyl Alcohol](/img/structure/B562362.png)
![Methyl 3,4-Dimethoxy[7-13C]-benzoate](/img/structure/B562363.png)